2-(4-Isopropylphenyl)acrylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenyl)acrylic Acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a derivative of acrylic acid and is characterized by the presence of an isopropyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)acrylic Acid typically involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of 4-isopropylbenzoic acid.
Reduction: Formation of 2-(4-isopropylphenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Isopropylphenyl)acrylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)acrylic Acid involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory properties, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This mechanism is similar to that of other NSAIDs, which target the COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with a similar structure but different substituents on the phenyl ring.
Naproxen: Another NSAID with a similar mechanism of action but a different chemical structure.
Ketoprofen: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
2-(4-Isopropylphenyl)acrylic Acid is unique due to its specific isopropyl substitution on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its efficacy, potency, and side effect profile compared to other similar compounds .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
KBDNRDJFVITYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.